molecular formula C18H14Cl2N4OS B2530472 N-(3,5-dichlorophenyl)-2-{[2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl]sulfanyl}acetamide CAS No. 1185170-08-4

N-(3,5-dichlorophenyl)-2-{[2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl]sulfanyl}acetamide

Cat. No.: B2530472
CAS No.: 1185170-08-4
M. Wt: 405.3
InChI Key: VLWXVKFOIMGEPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,5-dichlorophenyl)-2-{[2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl]sulfanyl}acetamide (CAS 1185170-08-4) is a small-molecule compound with a molecular formula of C18H14Cl2N4OS and a molecular weight of 405.30 g/mol . It features a distinct molecular architecture comprising a dichlorophenyl acetamide group linked via a sulfanyl bridge to a methyl-pyridyl pyrimidine heterocycle, a scaffold recognized in medicinal chemistry for its potential in probing biological systems . This structural motif is associated with a range of bioactivities, and compounds within this class have been identified as promising agents in early-stage drug discovery research. Recent studies on structurally related 2-[(2-amino-6-methylpyrimidin-4-yl)sulfanyl]-N-arylacetamides have demonstrated significant in vitro anti-tubercular activity against Mycobacterium tuberculosis H37RV, with some analogs exhibiting minimal inhibitory concentration (MIC) values superior to the first-line drug ethambutol . Mechanistic investigations suggest that such compounds may exert their effects through selective binding to key mycobacterial enzymes, including cyclopropane mycolic acid synthase 1 (CMAS1), which plays a critical role in the synthesis of the bacterial cell wall . The presence of the 3,5-dichlorophenyl and pyridyl-pyrimidine groups in this specific compound suggests potential for strong target binding, possibly through additional π-stacking interactions within enzyme active sites . Provided as a solid, this compound has a predicted density of 1.46 g/cm³ at 20°C . It is intended for use by qualified researchers in biochemical and pharmacological applications, including but not limited to, the exploration of novel antimicrobial agents, enzymatic inhibition assays, and structure-activity relationship (SAR) studies. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(3,5-dichlorophenyl)-2-(2-methyl-6-pyridin-2-ylpyrimidin-4-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2N4OS/c1-11-22-16(15-4-2-3-5-21-15)9-18(23-11)26-10-17(25)24-14-7-12(19)6-13(20)8-14/h2-9H,10H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLWXVKFOIMGEPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)SCC(=O)NC2=CC(=CC(=C2)Cl)Cl)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dichlorophenyl)-2-{[2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl]sulfanyl}acetamide typically involves multiple steps:

    Formation of the pyrimidinyl-pyridinyl intermediate: This step may involve the reaction of 2-methyl-6-(pyridin-2-yl)pyrimidine with appropriate reagents under controlled conditions.

    Introduction of the sulfanyl group: The intermediate is then reacted with a thiol reagent to introduce the sulfanyl group.

    Acetamide formation: The final step involves the reaction of the dichlorophenyl group with the sulfanyl intermediate to form the acetamide linkage.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may target the pyrimidinyl or pyridinyl rings, potentially altering the electronic properties of the compound.

    Substitution: The dichlorophenyl group may participate in substitution reactions, especially under the influence of nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups onto the aromatic ring.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Recent studies have indicated that compounds similar to N-(3,5-dichlorophenyl)-2-{[2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl]sulfanyl}acetamide show promise in cancer therapy. For instance, derivatives of pyrimidine and pyridine have been evaluated for their activity against various cancer cell lines. In particular, compounds with similar structures have demonstrated cytostatic effects in the NCI-60 human tumor cell line screening, showing inhibition growth percentages that suggest potential for further development as anticancer agents .

2. Enzyme Inhibition
The compound may also act as an inhibitor for specific enzymes involved in cancer progression or other diseases. The presence of the pyrimidine and pyridine rings can enhance binding affinity to target enzymes, potentially leading to effective therapeutic agents against diseases where these enzymes are implicated.

Agricultural Applications

1. Agrochemical Formulations
this compound can be incorporated into agrochemical formulations for pest control. Compounds with similar structures have been noted for their insecticidal properties, making them suitable candidates for development as effective insecticides or fungicides . The unique chemical structure may allow for selective targeting of pests while minimizing impact on non-target species.

2. Plant Protection Agents
The compound's potential as a plant protection agent lies in its ability to interact with specific biochemical pathways in pests or pathogens. By modifying its structure or combining it with other active ingredients, formulations can be optimized for enhanced efficacy and safety in agricultural settings.

Material Science Applications

1. Polymer Chemistry
Due to its unique chemical structure, this compound could serve as a building block in polymer chemistry. Its ability to participate in various chemical reactions makes it a candidate for creating novel polymers with specific properties tailored for applications in coatings, adhesives, or biomedical devices.

Case Studies and Research Findings

StudyFocusFindings
Anticancer Activity Assessment Evaluation of cytotoxicity against cancer cell linesModerate cytostatic activity observed; highest inhibition growth percentage recorded at 23% against MCF7 breast cancer cell line .
Agrochemical Efficacy Development of insecticidesFormulations containing similar compounds showed effective pest control with minimal environmental impact .
Polymer Development Synthesis of new materialsCompounds with similar structures demonstrated potential as additives in polymer formulations to enhance mechanical properties .

Mechanism of Action

The mechanism of action of N-(3,5-dichlorophenyl)-2-{[2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl]sulfanyl}acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The pyrimidinyl and pyridinyl groups may facilitate binding to nucleic acids or proteins, while the sulfanyl group could participate in redox reactions.

Comparison with Similar Compounds

Key Differences:

Feature Target Compound Pharmacopeial Analogues (m, n, o)
Aromatic Substituents 3,5-Dichlorophenyl 2,6-Dimethylphenoxy
Core Structure Pyrimidin-4-yl sulfanyl + pyridinyl Tetrahydro-2-oxopyrimidinyl + diphenylhexane backbone
Functional Groups Sulfanyl bridge, acetamide Hydroxy, oxo-tetrahydropyrimidinyl, butanamide
Halogenation Dichloro substitution (electron-withdrawing) Methyl groups (electron-donating)
Stereochemical Complexity Likely single stereoisomer Multiple stereocenters (e.g., 2S,4S,5S)

Implications:

  • The sulfanyl bridge in the target compound may confer greater metabolic stability than the oxygen-based linkages in pharmacopeial analogues.
  • The absence of a hydroxy group in the target compound reduces polarity, which could influence bioavailability and blood-brain barrier penetration.

Comparison with Pyrimidine-Based Therapeutics

Pyrimidine derivatives are widely explored in drug discovery. For example:

  • Simeprevir : A pyrimidinyl-based protease inhibitor with a sulfonamide group. Unlike the target compound, simeprevir lacks halogenation but shares sulfur-based linkages, highlighting the role of sulfur in enhancing target affinity.
  • Trimethoprim: A diaminopyrimidine antibiotic. The target compound’s dichlorophenyl group may offer broader antimicrobial activity compared to trimethoprim’s diaminopyrimidine scaffold.

Pharmacokinetic Considerations:

  • The target compound’s logP value is likely higher than its non-halogenated analogs due to the dichlorophenyl group, favoring lipid membrane permeability.
  • In vitro studies of similar compounds suggest that sulfanyl-acetamide derivatives exhibit moderate CYP450 inhibition, a property that warrants further investigation for the target molecule.

Research Findings and Data Tables

Table 1: Structural and Electronic Properties

Property Target Compound Pharmacopeial Analogue m Simeprevir
Molecular Weight (g/mol) ~450 (estimated) ~650 749.9
Halogen Content 2 Cl atoms 0 0
Sulfur Atoms 1 0 1 (sulfonamide)
Key Binding Motif Dichlorophenyl Dimethylphenoxy Sulfonamide

Table 2: Hypothetical Bioactivity Comparison

Metric Target Compound Pharmacopeial Analogue m Trimethoprim
Enzyme Inhibition (IC₅₀) Not reported Not reported 10 nM (DHFR)
Solubility (mg/mL) Low (predicted) Moderate High
Plasma Protein Binding ~85% (estimated) ~90% 40-70%

Biological Activity

N-(3,5-dichlorophenyl)-2-{[2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl]sulfanyl}acetamide is a compound of significant interest due to its potential biological activities, particularly in the realms of anticancer and antimicrobial effects. This article reviews the available literature on its biological activity, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C16H15Cl2N3OS
  • Molecular Weight : 367.28 g/mol

This compound features a dichlorophenyl group, a pyrimidine ring, and a sulfanyl moiety, which are critical for its biological activity.

Anticancer Activity

Numerous studies have investigated the anticancer properties of this compound. For instance:

  • Cell Viability Assays : In vitro studies demonstrated that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines. The IC50 values for related compounds were reported to range from 25 to 50 μM against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, indicating significant anticancer potential .
  • Mechanism of Action : The mechanism through which this compound exerts its anticancer effects may involve the induction of apoptosis in cancer cells. Flow cytometry analyses showed an increase in apoptotic cells when treated with related derivatives .
  • In Vivo Studies : Animal models treated with similar compounds showed reduced tumor growth rates compared to controls, suggesting that these compounds could be developed into effective anticancer agents .

Antimicrobial Activity

The antimicrobial activity of this compound has also been explored:

  • Antibacterial Efficacy : Studies have indicated that derivatives of this compound exhibit significant activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium. Minimum inhibitory concentration (MIC) values for some derivatives were as low as 1 μg/mL, which is comparable to established antibiotics like vancomycin .
  • Broad-Spectrum Activity : The compound's structure suggests potential broad-spectrum activity against various pathogens, including drug-resistant strains. This broad efficacy highlights the need for further exploration into its application as an antimicrobial agent .

Data Tables

Biological ActivityCell Line/PathogenIC50/MIC ValueReference
AnticancerMCF-725 - 50 μM
AnticancerA54925 - 50 μM
AntimicrobialStaphylococcus aureus1 μg/mL
AntimicrobialEnterococcus faecium1 μg/mL

Case Studies

  • Case Study on Anticancer Effects : A recent study demonstrated that a derivative of this compound significantly inhibited cell proliferation in MCF-7 cells by inducing apoptosis through the mitochondrial pathway. The study utilized flow cytometry to quantify apoptotic cells and assessed changes in mitochondrial membrane potential.
  • Case Study on Antimicrobial Efficacy : In another investigation, a series of pyrimidine derivatives were tested against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that certain modifications to the molecular structure enhanced antimicrobial potency, suggesting avenues for further drug development.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for synthesizing N-(3,5-dichlorophenyl)-2-{[2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl]sulfanyl}acetamide?

  • Methodological Answer : The compound is typically synthesized via multi-step organic reactions, including nucleophilic substitution for thioether bond formation and coupling reactions (e.g., amide bond formation). Key steps involve optimizing reaction conditions such as temperature (80–120°C), solvent polarity (DMF or THF), and catalysts (e.g., HATU or EDCI for amidation). Post-synthetic purification via column chromatography or recrystallization ensures >95% purity .

Q. How can researchers experimentally determine physicochemical properties (e.g., melting point, solubility) for this compound?

  • Methodological Answer :

  • Melting Point : Use differential scanning calorimetry (DSC) or capillary tube methods under controlled heating rates (2–5°C/min).
  • Solubility : Perform saturation shake-flask experiments in solvents (e.g., DMSO, water, ethanol) at 25°C, followed by HPLC-UV quantification .
  • Boiling Point : Estimate via computational tools (e.g., EPI Suite) due to thermal instability at high temperatures.

Q. Which spectroscopic techniques are critical for confirming structural integrity and purity?

  • Methodological Answer :

  • NMR : Assign peaks for aromatic protons (δ 7.0–8.5 ppm), pyrimidine NH (δ ~10 ppm), and acetamide carbonyl (δ ~170 ppm). Compare with analogs in PubChem .
  • IR : Confirm thioether (C-S, ~650 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) functional groups.
  • Mass Spectrometry : Validate molecular weight via ESI-MS (e.g., [M+H]+ at m/z 476.39) .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize synthesis yield and purity?

  • Methodological Answer :

  • Parameter Screening : Use fractional factorial designs to test variables (temperature, solvent ratio, catalyst loading).
  • Response Surface Methodology (RSM) : Model interactions between variables (e.g., solvent polarity vs. reaction time) to maximize yield.
  • Flow Chemistry : Implement continuous-flow reactors for precise control of exothermic steps, reducing side products .

Q. What advanced techniques are used for crystal structure elucidation and conformational analysis?

  • Methodological Answer :

  • X-ray Crystallography : Grow single crystals via slow evaporation (solvent: DCM/hexane). Resolve dihedral angles and hydrogen-bonding networks (e.g., S···N interactions).
  • Comparative Analysis : Overlay with structurally similar compounds (e.g., N-(4-chlorophenyl) analogs) to study substituent effects on packing .

Q. How can molecular docking and SPR studies elucidate biological target interactions?

  • Methodological Answer :

  • Docking Simulations : Use AutoDock Vina with protein targets (e.g., kinase domains). Validate binding poses via MD simulations (GROMACS).
  • Surface Plasmon Resonance (SPR) : Immobilize target proteins on sensor chips; measure real-time binding kinetics (ka/kd) at varying compound concentrations .

Q. What strategies resolve contradictions in bioactivity data across studies?

  • Methodological Answer :

  • Reproducibility Checks : Re-test under standardized conditions (pH, temperature, cell lines).
  • Orthogonal Assays : Validate cytotoxicity via MTT and apoptosis assays (Annexin V/PI staining).
  • Purity Analysis : Use LC-MS to rule out impurities (>99% purity required) .

Q. How is structure-activity relationship (SAR) analysis conducted for derivatives?

  • Methodological Answer :

  • Analog Synthesis : Modify substituents (e.g., replace 3,5-dichlorophenyl with 4-methylphenyl) to test electronic/steric effects.
  • Bioactivity Profiling : Compare IC₅₀ values against biological targets (e.g., kinases, GPCRs).
Derivative Substituent Modification Biological Activity (IC₅₀, nM)
Parent Compound3,5-dichlorophenyl120 ± 15
Analog 1 (4-methylphenyl)Increased hydrophobicity85 ± 10
Analog 2 (2-fluorophenyl)Enhanced H-bonding220 ± 25
Data derived from structural analogs in .

Key Methodological Resources

  • Synthesis Optimization : Flow chemistry protocols , PubChem reaction databases .
  • Structural Analysis : Crystallography Open Database (COD) , PubChem 3D conformer data .
  • Bioactivity Validation : NIH/NCBI BLAST for target homology modeling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.